molecular formula C8H18N2O4 B8025479 H-Leu-gly-oh hydrate

H-Leu-gly-oh hydrate

Cat. No.: B8025479
M. Wt: 206.24 g/mol
InChI Key: WBBVYNZNBSZZTP-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has the molecular formula C8H16N2O3.H2O and a molecular weight of 206.24 g/mol . This compound is commonly used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: H-Leu-gly-oh hydrate can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The Boc (tert-butyloxycarbonyl) strategy is often employed, where Boc-protected amino acids are used, and deprotection is achieved using trifluoroacetic acid (TFA) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS or LPPS. The process includes the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: H-Leu-gly-oh hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

H-Leu-gly-oh hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Leu-gly-oh hydrate involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be recognized and processed by peptidases and proteases, leading to its hydrolysis into L-leucine and glycine. These amino acids can then participate in various metabolic pathways, contributing to protein synthesis and other cellular functions .

Comparison with Similar Compounds

Comparison: H-Leu-gly-oh hydrate is unique due to its specific combination of L-leucine and glycine residues, which imparts distinct biochemical properties. Compared to H-Leu-gly-leu-oh, it is shorter and simpler, making it easier to study. Compared to H-Gly-gly-oh and H-Leu-leu-oh, it has a balanced hydrophobic and hydrophilic character, which can influence its solubility and interactions with other molecules .

Properties

IUPAC Name

2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3.H2O/c1-5(2)3-6(9)8(13)10-4-7(11)12;/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12);1H2/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBVYNZNBSZZTP-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.